molecular formula C9H14ClN5O3 B12378268 Tiviciclovir (hydrochloride)

Tiviciclovir (hydrochloride)

Cat. No.: B12378268
M. Wt: 275.69 g/mol
InChI Key: JODBQWKNQLOGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nucleoside Analogue Antiviral Development

Nucleoside analogues are synthetic compounds designed to mimic natural nucleosides, the fundamental building blocks of DNA and RNA. ncats.io This class of drugs forms a cornerstone of modern antiviral therapy, with numerous approved agents used to treat chronic infections such as human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis B virus (HBV). medchemexpress.com The primary mechanism of action for most nucleoside analogues involves their intracellular conversion into a triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. This incorporation can lead to the termination of the nucleic acid chain, thereby halting viral replication. gutnliver.org

Tiviciclovir fits squarely within this therapeutic and research paradigm as an acyclic guanosine (B1672433) analog. ncats.ioncats.io Unlike natural nucleosides that possess a complete ribose or deoxyribose sugar ring, acyclic analogues feature a modified, open-chain sugar mimic. This structural alteration is a common strategy in antiviral drug design, famously employed in compounds like Acyclovir (B1169) and Ganciclovir. ncats.io The modification prevents the formation of the phosphodiester bond required for chain elongation, acting as a potent terminator of viral DNA synthesis. Tiviciclovir’s specific identification as an HBV inhibitor positions it among other important nucleoside analogues developed to combat this persistent and pathogenic virus. medchemexpress.comglpbio.com

Historical Perspective of Tiviciclovir (hydrochloride) Discovery and Initial Characterization

The development of Tiviciclovir (AM188) is linked to research efforts aimed at creating orally bioavailable antiviral agents. Like other nucleoside analogues such as Penciclovir (B1679225), Acyclovir, and Ganciclovir, Tiviciclovir itself has limited intestinal absorption. ncats.ioncats.io To address this pharmacological hurdle, a 6-deoxy prodrug version, known as AM365, was synthesized. ncats.ioncats.io This strategy involves modifying the active compound (Tiviciclovir) into a precursor form (the prodrug) that is more readily absorbed by the body.

Following intestinal absorption, AM365 is designed to be converted into the active antiviral agent, Tiviciclovir (AM188). ncats.io This bioactivation is thought to be carried out by molybdenum hydroxylase enzymes in the liver, specifically aldehyde oxidase and xanthine (B1682287) oxidase. ncats.io The initial characterization of Tiviciclovir, therefore, is closely tied to the study of its prodrug and their metabolic relationship. While the precise date of its first synthesis is not widely documented, its characterization as an antiviral guanosine analog has been established in the scientific literature. nih.gov

Chemical and Physical Properties of Tiviciclovir (hydrochloride)
PropertyValue
Molecular FormulaC9H14ClN5O3
Molecular Weight275.69 g/mol
IUPAC Name2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1,9-dihydro-6H-purin-6-one;hydrochloride
SynonymsAM188 hydrochloride
AppearanceSolid

Significance of Tiviciclovir (hydrochloride) as a Research Probe in Viral Pathogenesis

Beyond its potential as a therapeutic agent, Tiviciclovir serves as a valuable research probe for investigating fundamental biological processes. Its specific inhibitory effect on viral replication allows scientists to dissect the viral life cycle and understand the consequences of blocking specific enzymatic pathways. As an inhibitor of HBV, Tiviciclovir can be used in experimental systems to study the critical steps of viral DNA synthesis and the formation of covalently closed circular DNA (cccDNA), a key viral component responsible for the persistence of chronic hepatitis B infection. glpbio.com

A specific example of Tiviciclovir's use as a research tool is found in pharmacological studies investigating drug transport mechanisms. A 2004 study used Tiviciclovir (AM188) in an isolated perfused rat kidney model to explore how nucleoside analogues are secreted. nih.gov The research demonstrated that the renal tubular secretion of Tiviciclovir is an active process involving both organic anion and cation transport systems. nih.gov By observing that known transport inhibitors like probenecid (B1678239) and cimetidine (B194882) could block the secretion of Tiviciclovir, the study elucidated the specific pathways responsible for its clearance. nih.gov This application showcases how Tiviciclovir can be employed as a chemical probe to map out and characterize complex biological transport systems, providing insights that are crucial for the development of other nucleoside-based drugs. nih.govresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClN5O3

Molecular Weight

275.69 g/mol

IUPAC Name

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one;hydrochloride

InChI

InChI=1S/C9H13N5O3.ClH/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16;/h4-5,15-16H,1-3H2,(H3,10,12,13,17);1H

InChI Key

JODBQWKNQLOGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N.Cl

Origin of Product

United States

Synthetic Chemistry and Structural Modification of Tiviciclovir Hydrochloride

Design and Synthesis of Tiviciclovir (hydrochloride) Analogs for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. For antiviral nucleoside analogs, these studies typically involve systematic modifications of different parts of the molecule. While specific SAR data for Tiviciclovir is not publicly available, the general principles for this class of compounds can be described.

Modifications to the guanine (B1146940) base can have a profound impact on the compound's interaction with viral enzymes, such as polymerases, and on its metabolic stability.

Common Modifications:

Substitution at C6: The carbonyl group at the C6 position is a key hydrogen bonding feature. It could be replaced with other groups, such as a thiocarbonyl or an amino group, to probe the importance of this interaction.

Substitution at C2: The C2-amino group is another important recognition element. It can be modified to other functionalities like an alkylamino, acylamino, or even a hydrogen atom to assess its role in antiviral activity.

Modifications of the Imidazole Ring: The atoms within the imidazole portion of the purine ring can also be substituted. For example, replacing the C8-hydrogen with a halogen or an alkyl group can influence the electronic properties and conformation of the nucleobase.

Modification SiteExample ModificationPotential Impact on Activity
C6-positionReplacement of oxygen with sulfurAltered hydrogen bonding capacity
C2-positionN-methylation of the amino groupSteric hindrance, altered hydrogen bonding
C8-positionIntroduction of a bromine atomAltered electronics and conformation

This table illustrates potential modifications and their expected impact based on general SAR principles for nucleoside analogs.

For acyclic nucleosides like Tiviciclovir, the "sugar" is the acyclic side chain. Modifications to this part of the molecule can affect the compound's flexibility, its ability to be phosphorylated by viral and cellular kinases, and its interaction with the active site of the target enzyme.

Common Derivatizations:

Hydroxyl Group Modifications: The primary hydroxyl groups are essential for phosphorylation, which is often required for the activation of antiviral nucleosides. Esterification of these hydroxyls can create prodrugs with improved oral bioavailability. Their removal or replacement with other functional groups (e.g., fluorine, amino groups) would be a key aspect of SAR studies.

Chain Length and Flexibility: The length and flexibility of the propyl chain can be altered. Synthesizing analogs with shorter (ethyl) or longer (butyl) chains, or introducing conformational constraints such as double bonds or small rings, could provide insights into the optimal geometry for antiviral activity.

ModificationExample DerivatizationPotential Impact on Activity
Hydroxyl GroupsConversion to phosphate (B84403) estersProdrug formation, altered activation pathway
Carbon ChainExtension to a butyl chainAltered binding affinity and flexibility
Carbon ChainIntroduction of a double bondConformational restriction

This table provides examples of side-chain modifications and their potential consequences for biological activity.

While Tiviciclovir is a nucleoside analog, SAR studies could extend to replacing the N-glycosidic bond mimic (the C-N bond connecting the side chain to the purine) with other linkers. This would move into the realm of non-nucleoside reverse transcriptase inhibitors (NNRTIs) if the target is a viral polymerase. Such linkers could include ethers, thioethers, or amides. The exploration of entirely different scaffolds that mimic the spatial arrangement of the key functional groups of Tiviciclovir would also be a logical extension of SAR studies, although this would lead to compounds that are no longer considered direct analogs.

Prodrug Strategies for Tiviciclovir (hydrochloride) in Preclinical Research

As a nucleoside analogue, the development of Tiviciclovir (hydrochloride) into an effective therapeutic agent often requires prodrug strategies to overcome potential limitations in its pharmacokinetic and pharmacodynamic profile. Nucleoside analogues frequently exhibit poor membrane permeability due to their hydrophilicity and require intracellular phosphorylation to their active triphosphate form. Preclinical research on antiviral agents of this class typically focuses on prodrug modifications to enhance oral bioavailability, improve cellular uptake, and ensure efficient intracellular activation. These strategies are crucial for maximizing the drug's therapeutic potential. nih.govnih.gov

Design Principles for Enhanced Cellular Uptake and Intracellular Activation

The primary goal of designing prodrugs for nucleoside analogues like Tiviciclovir is to mask the polar functional groups, thereby increasing lipophilicity and facilitating passage across cellular membranes. A key principle is to create a molecule that is stable in the systemic circulation but is efficiently metabolized into the active parent drug within the target cells. nih.gov

Enhanced Cellular Permeability : One established approach is the formation of ester prodrugs. By converting hydrophilic hydroxyl or phosphate groups into more lipophilic esters, the molecule can more readily diffuse across the lipid bilayers of cell membranes. researchgate.net Another sophisticated strategy involves targeting cellular transporters. For instance, conjugating the parent drug with an amino acid can facilitate uptake via specific amino acid transporters that are often highly expressed in target cells, such as lymphocytes. nih.gov

Selective Intracellular Activation : A successful prodrug must exhibit greater stability in plasma compared to the intracellular environment to ensure it reaches the target tissue before converting to its active form. nih.gov The design focuses on incorporating promoieties that are recognized and cleaved by intracellular enzymes, such as esterases or phosphoramidases, which are present at high concentrations within cells. nih.govmdpi.com This differential stability leads to the "trapping" and accumulation of the active drug inside the target cells. For example, phosphoramidate (B1195095) prodrugs are designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogues. nih.govmdpi.com

A case study on the tenofovir prodrug, GS 7340, illustrates these principles effectively. The design as an isopropylalaninyl monoamidate phenyl monoester resulted in significantly enhanced antiviral activity compared to the parent drug. This enhancement is attributed to greater cellular permeability and rapid intracellular conversion to tenofovir. nih.gov The stability of the prodrug in cell extracts versus plasma is a critical determinant of its efficacy.

Table 1: In Vitro Half-life of Tenofovir Prodrugs in MT-2 Cell Extract and Human Plasma

Compound Half-life in MT-2 Cell Extract (min) Half-life in Human Plasma (min) Stability Ratio (Plasma/Cell Extract)
GS 7340 28.3 90 3.2
Tenofovir DF >4,800 28 0.006

Data sourced from a study on tenofovir prodrugs, demonstrating the principle of designing for faster metabolism inside cells compared to plasma. A higher ratio indicates more efficient intracellular activation. nih.gov

This design principle, which favors intracellular metabolism over plasma hydrolysis, leads to higher concentrations of the active metabolite within the cells where the virus replicates. The stereochemistry of the promoiety can also dramatically influence the rate of intracellular metabolism and, consequently, the antiviral activity. nih.gov

Synthesis of Specific Prodrug Forms (e.g., Phosphate, Ester Derivatives)

The synthesis of prodrugs for nucleoside analogues involves targeted chemical modifications of the parent molecule. The specific strategies and reagents used depend on the desired promoiety to be attached.

Ester Derivatives : The synthesis of simple alkyl or aryl ester prodrugs is a common strategy to improve the lipophilicity and oral absorption of nucleoside analogues like acyclovir (B1169) and penciclovir (B1679225). nih.govnih.gov This typically involves reacting the hydroxyl groups of the nucleoside with an appropriate acyl chloride or anhydride in the presence of a base. For instance, valine esters have been successfully used to create prodrugs like valacyclovir, which significantly increases the bioavailability of acyclovir. nih.gov

Phosphate/Phosphonate Prodrugs (ProTides) : For nucleoside analogues that are nucleotides (containing a phosphate or phosphonate group), which have very poor cell permeability due to their negative charge, the phosphoramidate ProTide approach is particularly effective. mdpi.comnih.gov This strategy masks the phosphonate group with an amino acid ester and an aryl group. The synthesis involves reacting the parent nucleotide with a specialized phosphorylating reagent.

A general synthetic route for a phosphoramidate prodrug involves:

Protection of other reactive groups on the nucleoside if necessary.

Reaction of the free hydroxyl group with a phosphoramidate reagent, such as isopropyl ((S)-(perfluorophenoxy)-(phenoxy)phosphoryl)-L-alaninate, in the presence of a magnesium-based activator like t-BuMgCl. mdpi.com

Deprotection of any protecting groups to yield the final phosphoramidate prodrug. mdpi.com

This chemistry has been successfully applied to create clinically approved antiviral drugs, demonstrating its robustness and utility in drug development. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Tiviciclovir (hydrochloride)
Acyclovir
Penciclovir
Tenofovir
Valacyclovir hydrochloride
Famciclovir
Tenofovir disoproxil fumarate (TDF)
GS 7340
Tenofovir alafenamide (TAF)
Sofosbuvir
Remdesivir
Isopropyl ((S)-(perfluorophenoxy)-(phenoxy)phosphoryl)-L-alaninate

Molecular and Cellular Mechanisms of Action of Tiviciclovir Hydrochloride

Intracellular Phosphorylation and Activation Pathways of Tiviciclovir (hydrochloride)

For Tiviciclovir to exert its antiviral effect, it must first be activated within the host cell through a process of phosphorylation. This multi-step conversion transforms the initial compound into its pharmacologically active triphosphate metabolite.

Identification of Cellular Kinases Involved in Triphosphate Formation

Tiviciclovir, as a nucleoside analog, is administered as an unphosphorylated prodrug. nih.gov Upon entering the host cell, it is recognized by cellular kinases, which catalyze the addition of phosphate (B84403) groups. nih.gov While specific studies detailing the exact kinases for Tiviciclovir are not extensively available, the pathway for similar guanosine (B1672433) analogs involves sequential phosphorylation. medchemexpress.com The initial phosphorylation to the monophosphate form is often the rate-limiting step and is typically carried out by a nucleoside kinase. Subsequent phosphorylations to the diphosphate (B83284) and ultimately the active triphosphate form are catalyzed by other cellular kinases, such as nucleoside diphosphate kinases.

Kinetics of Tiviciclovir (hydrochloride) Metabolite Formation

The kinetics can be influenced by whether the process is formation rate-limited (FRL) or elimination rate-limited (ERL). nih.gov In an FRL scenario, the formation of the metabolite is slower than its elimination, meaning the concentration of the active triphosphate will closely follow that of the parent drug. nih.govresearchgate.net Conversely, in an ERL scenario, the metabolite is eliminated more slowly than it is formed, which can lead to its accumulation within the cell. nih.gov Understanding these kinetics is crucial for predicting the intracellular concentration of the active compound over time.

Table 1: Key Kinetic Parameters in Metabolite Formation

Parameter Description Relevance to Tiviciclovir Activation
Vmax The maximum rate of the enzymatic reaction (phosphorylation). Determines the maximum rate at which Tiviciclovir can be converted to its active form. altex.org
Km The Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the cellular kinases for Tiviciclovir. A lower Km suggests a higher affinity. altex.org
CLint Intrinsic clearance, a measure of the metabolic clearing capacity of an enzyme for a drug. Reflects the efficiency of the cellular kinases in phosphorylating Tiviciclovir.

| FRL/ERL | Formation Rate-Limited versus Elimination Rate-Limited kinetics. | Dictates the accumulation and persistence of the active triphosphate metabolite within the cell. nih.gov |

Inhibition of Viral Enzymes by Tiviciclovir (triphosphate Metabolites)

The active triphosphate form of Tiviciclovir is the molecule that directly interacts with and inhibits viral enzymes essential for replication.

Mechanism of Action on Viral Polymerases (e.g., HBV Reverse Transcriptase)

The primary target of Tiviciclovir's active metabolite is the viral reverse transcriptase (RT), an enzyme crucial for the replication of HBV. medchemexpress.comrxlist.comnih.gov The HBV polymerase is a multifunctional enzyme responsible for several key steps in the viral life cycle, including reverse transcription of the pregenomic RNA (pgRNA) into viral DNA. viralhepatitisjournal.orgmdpi.com Tiviciclovir triphosphate acts as an inhibitor of this polymerase activity. medchemexpress.comrxlist.com

The HBV RT synthesizes the viral DNA genome within the viral capsid. nih.govmdpi.com This process involves the synthesis of a negative DNA strand from the pgRNA template, followed by the synthesis of a positive DNA strand. viralhepatitisjournal.org The active form of Tiviciclovir interferes with this DNA synthesis. nih.gov

Competitive Inhibition and Chain Termination Events

The mechanism of inhibition by Tiviciclovir triphosphate involves two main processes: competitive inhibition and DNA chain termination. rxlist.com

Competitive Inhibition: The triphosphate metabolite of Tiviciclovir is structurally similar to the natural substrate for the HBV reverse transcriptase, deoxyguanosine triphosphate (dGTP). nih.gov Due to this resemblance, it competes with dGTP for binding to the active site of the viral polymerase. rxlist.com When Tiviciclovir triphosphate is bound, the natural substrate cannot, thus inhibiting the enzyme's function.

Chain Termination: If the Tiviciclovir triphosphate is incorporated into the growing viral DNA chain, it acts as a chain terminator. rxlist.com Nucleoside analogs like Tiviciclovir often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond in the DNA backbone. Once incorporated, no further nucleotides can be added, leading to the premature termination of DNA synthesis and preventing the completion of the viral genome. rxlist.com

Table 2: Mechanisms of Viral Enzyme Inhibition

Mechanism Description Consequence for HBV Replication
Competitive Inhibition The active Tiviciclovir metabolite competes with the natural substrate (dGTP) for the active site of the viral reverse transcriptase. rxlist.com Reduces the rate of viral DNA synthesis by preventing the binding of the natural nucleotide.

| Chain Termination | Incorporation of the Tiviciclovir metabolite into the growing viral DNA chain halts further elongation. rxlist.com | Leads to the production of incomplete, non-functional viral genomes, thereby inhibiting viral replication. |

Interaction with Host Cellular Pathways and Components

Furthermore, the introduction of a nucleoside analog can potentially affect host cellular processes that utilize nucleotides. However, antiviral nucleoside analogs are designed to be preferentially recognized and utilized by viral enzymes over host DNA polymerases. This selectivity is a key factor in their therapeutic index. The structural differences between viral reverse transcriptases and human DNA polymerases mean that the active Tiviciclovir triphosphate has a much higher affinity for the viral enzyme, minimizing its impact on the host's own DNA replication and repair mechanisms.

The interaction with host cell pathways also includes the potential for the drug to be a substrate for cellular transporters, which can influence its uptake into and efflux from the cell, thereby affecting its intracellular concentration and efficacy. The study of these interactions is crucial for a complete understanding of the drug's behavior in a biological system. nih.gov

Potential Modulation of Host Nucleotide Metabolism

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. nih.gov A critical aspect of this dependence is the utilization of the host's nucleotide pools to synthesize viral genetic material. wjgnet.com Consequently, many antiviral drugs, particularly nucleoside analogs like Tiviciclovir, are designed to interfere with this process. ncats.iovulcanchem.com The modulation of host nucleotide metabolism is a key strategy for these drugs. nih.gov

Tiviciclovir is a prodrug that requires conversion to its active form by cellular enzymes. This activation typically involves phosphorylation, a process that adds phosphate groups to the molecule, making it resemble a natural nucleotide. Once activated, these analogs can be incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination, thereby halting viral replication.

The interaction of nucleoside analogs with host cellular kinases for their phosphorylation is a primary way they modulate host nucleotide metabolism. While the primary target is the viral polymerase, the initial phosphorylation steps are often carried out by host cell enzymes. This can potentially alter the balance of the host's natural nucleotide pools. Cells maintain a delicate equilibrium of deoxynucleoside triphosphates (dNTPs) for their own DNA synthesis and repair. The introduction and phosphorylation of a synthetic analog can compete with natural nucleosides for these enzymes, potentially disrupting cellular homeostasis.

While specific studies detailing the direct modulatory effects of Tiviciclovir on the host's nucleotide pool are not extensively documented in the public domain, its classification as a nucleoside analog inherently implies such an interaction. ncats.io The process of its activation and action is intertwined with the host's metabolic pathways responsible for maintaining the building blocks of DNA.

Cellular Permeation and Transporter Involvement

The ability of a drug to cross cellular membranes, known as cellular permeation, is critical for its therapeutic efficacy. For antiviral agents like Tiviciclovir, this involves absorption from the gut, entry into target cells, and eventual elimination from the body. This process can occur through passive diffusion or, more commonly for nucleoside analogs, be mediated by specific membrane transport proteins. nih.govnih.gov

The intestinal absorption of Tiviciclovir is reported to be limited. ncats.io This characteristic is shared with other related nucleoside analogs such as penciclovir (B1679225), acyclovir (B1169), and ganciclovir. ncats.io To overcome this, a prodrug approach has been explored with the synthesis of AM365, a 6-deoxy prodrug of Tiviciclovir (also known as AM188). ncats.io This prodrug exhibits improved intestinal absorption and is subsequently converted to the active Tiviciclovir, likely by liver enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase. ncats.io

Regarding its elimination, studies have indicated that the renal tubular secretion of Tiviciclovir involves specific transport systems. ncats.io Research using isolated perfused rat kidneys has shown that its secretion is handled by both organic anion and cation transport systems. ncats.io This is evidenced by the inhibition of its secretion by substances like probenecid (B1678239), p-aminohippuric acid (which interact with organic anion transporters), and cimetidine (B194882) (which interacts with organic cation transporters). ncats.io

Preclinical Pharmacological Profiling of Tiviciclovir Hydrochloride in in Vitro and Animal Models Non Human

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics

In vitro ADME studies are fundamental in early drug discovery to predict a drug's pharmacokinetic properties in living organisms. vectorb2b.comwuxiapptec.comcreative-biolabs.com These assays help in selecting and optimizing drug candidates by identifying potential liabilities such as rapid metabolism or poor absorption early in the development process. creative-biolabs.com

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability assays are crucial for predicting how long a drug will remain active in the body. solvobiotech.comspringernature.com These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netthermofisher.com The rate at which the compound is metabolized helps in estimating its in vivo clearance and half-life. solvobiotech.comresearchgate.net Compounds with very high or low metabolic clearance can be identified and deprioritized if these characteristics are not favorable for the intended therapeutic use. solvobiotech.com

Table 1: Representative Metabolic Stability Data for an Investigational Antiviral (Note: This table is illustrative and does not represent actual data for Tiviciclovir)

Test SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesHumanData not availableData not available
Liver MicrosomesRatData not availableData not available
HepatocytesHumanData not availableData not available
HepatocytesRatData not availableData not available

Plasma Protein Binding Assays

The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site. nih.govmdpi.com Only the unbound fraction of a drug is generally considered pharmacologically active. nih.gov Techniques like equilibrium dialysis, ultrafiltration, and ultracentrifugation are commonly used to determine the percentage of a drug that is bound to plasma proteins. nih.gov High plasma protein binding can affect a drug's pharmacokinetic and pharmacodynamic profiles. nih.gov

Table 2: Representative Plasma Protein Binding Data for an Investigational Antiviral (Note: This table is illustrative and does not represent actual data for Tiviciclovir)

SpeciesPlasma Concentration (µM)Percent Bound (%)
HumanData not availableData not available
RatData not availableData not available
MonkeyData not availableData not available

In Vitro Cellular Uptake and Efflux Studies

Cellular uptake and efflux studies investigate how a drug enters and exits cells. These processes are often mediated by transporter proteins. dtu.dkucl.ac.be Understanding these mechanisms is critical, as efflux pumps can actively remove drugs from cells, potentially leading to resistance. nih.govnih.gov These studies help to determine if a compound is a substrate for uptake or efflux transporters, which can impact its intracellular concentration and efficacy. dtu.dkucl.ac.be

Pharmacokinetic (PK) Studies in Relevant Animal Models (e.g., Rodents, Non-Human Primates)

Pharmacokinetic studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. researchgate.netnih.gov These studies are typically conducted in species such as mice, rats, and non-human primates to predict the drug's behavior in humans. nih.govresearchgate.net

Systemic Exposure and Bioavailability (e.g., Cmax, AUC)

Key pharmacokinetic parameters determined in animal studies include the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.govnih.gov These values provide a measure of the systemic exposure to the drug. Bioavailability, which is the fraction of an administered dose that reaches the systemic circulation, is also a critical parameter, particularly for orally administered drugs. nih.gov

Table 3: Representative Pharmacokinetic Parameters in Animal Models for an Investigational Antiviral (Note: This table is illustrative and does not represent actual data for Tiviciclovir)

SpeciesRoute of AdministrationCmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
MouseIntravenousData not availableData not availableN/A
MouseOralData not availableData not availableData not available
RatIntravenousData not availableData not availableN/A
RatOralData not availableData not availableData not available
MonkeyIntravenousData not availableData not availableN/A
MonkeyOralData not availableData not availableData not available

Tissue Distribution and Organ Accumulation

Tissue distribution studies reveal where the drug goes in the body and whether it accumulates in specific organs or tissues. nih.govresearchgate.net This is particularly important for antiviral drugs, as they need to reach the sites of viral replication. nih.gov These studies help to assess the potential for both efficacy and toxicity in different organs. nih.gov

Elimination Pathways and Half-Life Determination

The preclinical pharmacokinetic profile of Tiviciclovir (also known as BAY 41-4109) has been characterized in several non-human species, revealing a relatively short plasma half-life that varies across different animal models. While specific metabolic and excretion pathway studies are not extensively detailed in publicly available literature, the determination of its elimination half-life has been a key aspect of its preclinical assessment.

In vivo studies have demonstrated species-dependent differences in the elimination half-life (t½) of Tiviciclovir. The plasma half-life was determined to be 5 hours in dogs, 2 hours in rats, and less than or equal to 1 hour in mice sigmaaldrich.com. This rapid elimination profile is a critical factor in understanding the compound's pharmacokinetic behavior and designing effective dosing regimens for in vivo efficacy studies. The related compound, GLS4, which was developed from Tiviciclovir, has been shown to be a substrate of the cytochrome P450 3A4 (CYP3A4) metabolic enzyme in dogs, suggesting a potential route of metabolism for this class of compounds researchgate.net.

Table 1: Preclinical Plasma Half-Life of Tiviciclovir (BAY 41-4109) in Various Animal Models

Animal ModelPlasma Half-Life (t½)
Mouse≤1 hour
Rat2 hours
Dog5 hours

Pharmacodynamic (PD) Assessment in Non-Human Viral Infection Models

The pharmacodynamic properties of Tiviciclovir have been extensively evaluated in both cell culture systems and animal models of Hepatitis B Virus (HBV) infection. These studies have been crucial in establishing its antiviral potency and mechanism of action, which involves the misdirection of HBV capsid assembly researchgate.netnih.gov.

In vitro assays have consistently demonstrated Tiviciclovir's potent activity against HBV replication. In the HBV-expressing HepG2.2.15 cell line, the 50% effective concentration (EC50) for inhibiting HBV replication has been reported at values of approximately 53 nM and 202 nM sigmaaldrich.comnih.govplos.orgnih.govscienceopen.com. The median EC50 values can vary depending on the HBV genotype, ranging from 26 nM for genotype G to 215 nM for genotype F nih.gov.

The cytotoxicity of Tiviciclovir has also been assessed to determine its selectivity for antiviral activity. The 50% cytotoxic concentration (CC50) was found to be 7 µM (7000 nM) in HepG2.2.15 cells after an 8-day incubation, indicating a favorable selectivity index sigmaaldrich.com. In other studies, the CC50 in primary hepatocytes was determined to be 35 µM, while in HepAD38 cells, it was also 35 µM nih.gov. This demonstrates that the compound's antiviral effects occur at concentrations significantly lower than those causing cellular toxicity.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Tiviciclovir (BAY 41-4109)

Cell LineParameterValue
HepG2.2.15EC5053 nM - 202 nM
HepG2.2.15CC50 (8 days)7 µM
Primary HepatocytesCC5035 µM
HepAD38CC5035 µM

The in vivo antiviral efficacy of Tiviciclovir has been confirmed in multiple preclinical models. In HBV transgenic mice, oral administration of the compound resulted in a dose-dependent reduction of viral replication in both the liver and blood plasma bioworld.com. Studies showed a significant decrease in liver and plasma viral DNA, with a corresponding reduction in cytoplasmic hepatitis B core antigen (HBcAg) in the liver, a distinct mechanism compared to nucleoside analogues bioworld.com.

Further evidence of its efficacy comes from studies in humanized Alb-uPA/SCID mice, which allow for a complete HBV replication cycle. In this model, a five-day treatment with Tiviciclovir was sufficient to decrease HBV viremia by approximately 1 log10 copies/mL nih.govplos.orgnih.govwjgnet.com. However, a rebound in viral load was observed five days after the cessation of treatment, highlighting the suppressive rather than curative nature of the short-term therapy nih.govwjgnet.com. These findings support the potent antiviral properties of Tiviciclovir in a relevant in vivo setting that mimics human infection more closely than transgenic models plos.orgnih.gov.

The relationship between the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Tiviciclovir is crucial for understanding its therapeutic potential. Despite its relatively short half-life in animal models (≤1 hour in mice, 2 hours in rats), the compound demonstrates significant in vivo antiviral efficacy sigmaaldrich.com. This suggests that maintaining plasma concentrations above the EC50 (reported as low as 53 nM) is a key determinant of its activity sigmaaldrich.com.

The efficacy observed in HBV transgenic mice, where twice-daily oral administration led to a 52% reduction in liver HBV DNA, indicates that the dosing regimen was sufficient to overcome the rapid elimination and achieve sustained viral suppression sigmaaldrich.com. In humanized mice, a 1 log10 reduction in viremia after five days of treatment further establishes a clear link between drug exposure and antiviral response nih.govnih.gov. The viral rebound observed after treatment discontinuation is also a classic PK/PD phenomenon, demonstrating that continuous exposure is necessary to maintain suppression of HBV replication nih.govwjgnet.com. The preclinical data collectively suggest that the potent intrinsic anti-HBV activity of Tiviciclovir can overcome its rapid pharmacokinetic clearance to produce a significant antiviral effect in vivo.

Structure Activity Relationship Sar and Computational Studies of Tiviciclovir Hydrochloride and Its Analogs

Elucidation of Key Pharmacophores for Antiviral Activity

A pharmacophore is a specific arrangement of molecular features that is essential for a drug to interact with its biological target. For nucleoside analogs, the primary target is often a viral polymerase, such as DNA polymerase or reverse transcriptase. nih.govnih.gov The key to their antiviral activity lies in their ability to be recognized by viral enzymes and incorporated into the growing viral DNA or RNA chain, ultimately leading to the termination of replication. nih.govnih.gov

The fundamental pharmacophore for many antiviral nucleoside analogs consists of:

A Heterocyclic Base: This part of the molecule, analogous to natural purines or pyrimidines, is crucial for recognition by the viral polymerase. The specific pattern of hydrogen bond donors and acceptors on the base dictates the binding specificity.

A Sugar Moiety (or Acyclic Analogue): The ribose or deoxyribose ring (or a flexible acyclic chain that mimics it, as in Acyclovir) correctly positions the molecule within the enzyme's active site. mdpi.comkuleuven.be Modifications to this part of the scaffold, such as at the 2' and 3' positions, are critical for activity and can determine whether the analog acts as a chain terminator. aaai.org

A 5'-Hydroxyl Group: This group is the site of phosphorylation. Nucleoside analogs are prodrugs that must be converted into their active triphosphate form by cellular or viral kinases. nih.govresearchgate.net The ability of an analog to be efficiently phosphorylated is a key determinant of its potency. researchgate.net

Studies on a wide range of nucleoside analogs have demonstrated that modifications at various positions can drastically alter antiviral potency and cytotoxicity. For instance, in some series, the presence of a fluorine or azido (B1232118) group at the 3' position can reduce activity and increase toxicity. aaai.org An 'active analog' approach has been used to map the pharmacophoric pattern of atoms (e.g., O2, O4', and O5' in thymidine (B127349) analogs) responsible for recognition by reverse transcriptase. researchgate.net For guanosine (B1672433) analogs like Tiviciclovir, the guanine (B1146940) base provides the necessary interactions, while the side chain's conformation is critical for proper positioning and subsequent phosphorylation.

Table 1: Impact of Structural Modifications on Antiviral Activity of Nucleoside Analogs

Modification SiteType of ModificationGeneral Effect on Antiviral ActivityRationale
Heterocyclic Base Substitution at C5 (pyrimidines) or C7/C8 (purines)Can increase potency and selectivity.May enhance binding affinity to the target enzyme or alter metabolic stability.
Sugar Moiety Replacement of 3'-OH groupEssential for chain termination. nih.govThe absence of the 3'-OH prevents the formation of the next phosphodiester bond.
Sugar Moiety Introduction of fluorine at 2' positionCan modulate sugar pucker and improve activity.Affects the conformational preference of the nucleoside, potentially leading to better binding.
Sugar Moiety Replacement of ring oxygen with carbon (carbocyclic)Increases metabolic stability.The ether linkage in the furanose ring is susceptible to enzymatic cleavage.
5'-Position Conversion to phosphoramidate (B1195095) prodrug (ProTide)Enhances cell penetration and bypasses the initial phosphorylation step. nih.govMasks the charge of the phosphate (B84403) group, improving membrane permeability.

Influence of Molecular Descriptors on Preclinical Pharmacokinetic Properties

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. scirp.org These descriptors are crucial in preclinical development for predicting the pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME). uniroma1.it Key molecular descriptors influencing the pharmacokinetics of nucleoside analogs include:

Lipophilicity (logP/logD): This descriptor affects solubility, membrane permeability, and plasma protein binding. A balanced lipophilicity is required for good oral absorption and distribution without excessive metabolic clearance or toxicity.

Molecular Weight (MW): Lower molecular weight is generally associated with better absorption and diffusion.

Polar Surface Area (PSA): PSA is a good indicator of a molecule's ability to cross cell membranes. High PSA is often linked to poor membrane permeability.

Hydrogen Bond Donors and Acceptors (HBD/HBA): The number of HBDs and HBAs influences solubility and the ability to bind to transporters and metabolizing enzymes.

Number of Rotatable Bonds: A higher number of rotatable bonds can lead to greater conformational flexibility, which may impact binding affinity but can also result in lower bioavailability.

For nucleoside analogs, which often have poor membrane permeability due to their hydrophilicity, these descriptors are carefully optimized. For example, prodrug strategies, such as esterification of hydroxyl groups or conversion to phosphoramidates, are employed to modify these descriptors, primarily to increase lipophilicity and enhance intestinal absorption. tandfonline.com In silico models based on these descriptors are routinely used to predict properties like human intestinal absorption and blood-brain barrier penetration. revistadechimie.rotermedia.pl

Computational Chemistry Approaches

Computational chemistry serves as an indispensable tool in modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a drug binding to an enzyme. ekb.eg For Tiviciclovir and its analogs, docking studies simulate how the active triphosphate form interacts with the active site of the viral DNA polymerase. nih.gov These studies reveal key interactions, such as:

Hydrogen bonding between the nucleobase of the analog and amino acid residues in the active site.

Base-stacking interactions with aromatic residues or the preceding base in the primer strand. nih.gov

Coordination of the triphosphate moiety with divalent metal ions (typically Mg²⁺), which are essential for the catalytic activity of the polymerase. ekb.eg

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the protein-ligand complex over time. nih.gov MD simulations provide a dynamic view of the binding process, revealing the conformational changes in both the drug and the enzyme upon binding. nih.gov This approach is critical for understanding how the enzyme accommodates the analog, the mechanism of chain termination, and how resistance mutations might alter the binding affinity or the enzyme's dynamics to reduce the drug's effectiveness. nih.govnih.gov For RNA viruses with caged active sites like HCV, MD simulations are essential to understand how the nucleoside triphosphate analog even gains access to the catalytic center. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govtandfonline.com By analyzing a set of known active and inactive molecules, a QSAR model can be built to predict the activity of new, unsynthesized analogs. arkat-usa.org

The process involves:

Data Set Compilation: Gathering a series of structurally related compounds with measured biological activity (e.g., EC₅₀ or IC₅₀ values). tandfonline.comaaai.org

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Model Building: Using statistical methods to build a regression or classification model that correlates the descriptors with activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

For antiviral nucleosides, QSAR studies have successfully identified key physicochemical properties that govern potency. arkat-usa.org These models can guide synthetic efforts by prioritizing analogs that are predicted to have enhanced activity or improved selectivity, thereby saving significant time and resources. umich.edunih.gov

Before a drug candidate can advance to clinical trials, its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles must be evaluated. uniroma1.it In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable characteristics. revistadechimie.rotermedia.pl

A variety of properties can be predicted for nucleoside analogs like Tiviciclovir:

Table 2: Representative In Silico ADMET Profile for a Nucleoside Analog

ADMET PropertyParameterPredicted OutcomePreclinical Importance
Absorption Human Intestinal Absorption (HIA)Good/PoorPredicts the fraction of drug absorbed from the gut after oral administration.
Absorption Caco-2 PermeabilityLow/Medium/HighAn in vitro model for intestinal permeability.
Distribution Blood-Brain Barrier (BBB) PenetrationYes/NoIndicates potential for CNS effects (desired or undesired).
Distribution Plasma Protein Binding (PPB)% BoundAffects the free concentration of the drug available to exert its effect.
Metabolism CYP450 Inhibition (e.g., 2D6, 3A4)Inhibitor/Non-inhibitorPredicts the potential for drug-drug interactions.
Excretion Renal Organic Cation TransporterSubstrate/Non-substrateIndicates a likely route of renal clearance.
Toxicity AMES MutagenicityMutagen/Non-mutagenScreens for the potential to cause genetic mutations. termedia.pl
Toxicity hERG InhibitionHigh/Medium/Low RiskPredicts the risk of drug-induced cardiac arrhythmia. researchgate.net
Toxicity HepatotoxicityYes/NoScreens for the potential to cause liver damage. termedia.pl

These in silico predictions are invaluable for prioritizing which analogs to advance to more costly and time-consuming in vitro and in vivo preclinical testing. researchgate.net

Mechanisms of Resistance to Tiviciclovir Hydrochloride in Viral Systems

Characterization of Viral Mutations Conferring Resistance

The primary mechanism of resistance to nucleos(t)ide analogs in HBV is the selection of mutations within the viral polymerase gene, specifically in the reverse transcriptase (RT) domain. nih.gov These mutations alter the enzyme's structure, reducing the binding affinity of the activated drug or hindering its incorporation into the viral DNA. nih.gov

Mutations in Viral Polymerases Affecting Drug Binding or Activity

Resistance to guanosine (B1672433) analogs like Entecavir, and by extension likely Tiviciclovir, is complex and often involves a combination of mutations. asm.orgnatap.org The high replication rate of HBV and the lack of a proofreading mechanism in its polymerase contribute to a high mutation rate, facilitating the development of drug resistance. xiahepublishing.com

Key mutations in the HBV polymerase associated with resistance to nucleos(t)ide analogs include:

rtM204V/I: Located in the highly conserved YMDD motif of the RT domain, these are primary resistance mutations for lamivudine (B182088) and other L-nucleoside analogs. asm.orgmedscape.org While Entecavir is a D-configured nucleoside, the presence of rtM204V/I mutations can reduce susceptibility to it. asm.org

rtL180M: This is often a compensatory mutation that restores the replication fitness of viruses carrying the rtM204V/I mutation. asm.orgmedscape.org The dual mutation rtL180M + rtM204V is a common pattern conferring resistance. nih.gov

Entecavir-Specific Resistance Mutations: Resistance to Entecavir typically requires the presence of lamivudine resistance mutations (rtL180M and rtM204V) plus at least one additional mutation at positions rtT184, rtS202, or rtM250. asm.orgnatap.org

Adefovir-Associated Mutations: Mutations like rtA181V/T and rtN236T are associated with resistance to adefovir. nih.govmedscape.org The rtA181V/T mutation can also decrease susceptibility to lamivudine and telbivudine. natap.org

These mutations can lead to steric hindrance, preventing the binding of the bulkier nucleos(t)ide analog to the active site of the polymerase, while still allowing the binding of the natural deoxynucleoside triphosphate substrate. xiahepublishing.com

Table 1: Key Amino Acid Substitutions in HBV Polymerase Conferring Resistance to Nucleos(t)ide Analogs

MutationAssociated Drug(s)DomainEffectReferences
rtM204V/ILamivudine, Telbivudine, EntecavirCPrimary resistance, reduces binding of L-nucleoside analogs. asm.orgmedscape.org
rtL180MLamivudine, EntecavirBCompensatory, restores replication fitness of rtM204V/I mutants. asm.orgmedscape.org
rtA181V/TAdefovir, Lamivudine, TelbivudineBPrimary resistance to adefovir, reduced susceptibility to others. nih.govnatap.org
rtN236TAdefovirDPrimary resistance to adefovir. nih.govmedscape.org
rtT184G/SEntecavirBRequires prior LMV-resistance mutations for ETV resistance. natap.org
rtS202G/IEntecavirCRequires prior LMV-resistance mutations for ETV resistance. natap.org
rtM250VEntecavirERequires prior LMV-resistance mutations for ETV resistance. natap.org

Alterations in Viral Kinase Enzymes (if applicable)

Unlike herpesviruses, which encode their own thymidine (B127349) kinase for the initial phosphorylation of many nucleoside analogs, HBV relies entirely on host cellular kinases for the activation of these drugs. mdpi.com Therefore, alterations in viral kinase enzymes are not a mechanism of resistance for Tiviciclovir in HBV-infected systems.

Host Cellular Factors Influencing Resistance Development

Host factors play a crucial role in both the efficacy of and resistance to nucleoside analogs. They are responsible for the uptake and metabolic activation of the prodrug.

Modulation of Cellular Nucleoside Kinases or Transporters

The activation of Tiviciclovir to its therapeutic triphosphate form is a multi-step process catalyzed by host cellular kinases. The efficiency of this phosphorylation cascade can significantly impact the intracellular concentration of the active drug.

Nucleoside Transporters: The entry of nucleoside analogs like Tiviciclovir into the host cell is mediated by concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). mdpi.com Downregulation or altered expression of these transporters could potentially limit the uptake of the drug, thereby contributing to reduced efficacy.

Cellular Kinases: The phosphorylation of the nucleoside analog is a critical activation step. mdpi.com Variations in the activity or expression levels of cellular kinases, such as deoxycytidine kinase or guanylate kinase, could influence the rate of conversion of Tiviciclovir to its active triphosphate form. Studies on HBV have indicated that host cell cycle machinery, including cyclin-dependent kinases (CDKs) and Polo-like-kinase 1 (PLK1), can influence viral replication, and by extension, could potentially impact the environment for nucleoside analog activation. elsevier.esnih.gov For instance, PLK1 has been identified as a proviral host factor for HBV replication. nih.gov

Role of Efflux Pumps in Resistance Mechanisms

Efflux pumps are transmembrane proteins that can actively transport a wide range of substrates, including drugs, out of the cell. In the context of antiviral therapy, overexpression of efflux pumps could potentially reduce the intracellular concentration of the active form of Tiviciclovir, contributing to a resistant phenotype. While this is a known mechanism of drug resistance in bacteria and cancer cells, specific studies detailing the role of efflux pumps in resistance to guanosine analogs in HBV-infected hepatocytes are not extensively documented in the provided search results.

In Vitro Selection and Characterization of Resistant Viral Strains

The process of in vitro selection is a standard method to identify potential drug resistance mutations. This involves passaging the virus in cell culture in the presence of gradually increasing concentrations of the antiviral agent. apub.kr This selective pressure encourages the growth of viral variants that harbor mutations conferring reduced susceptibility to the drug.

While no specific in vitro selection studies for Tiviciclovir were found in the provided search results, such studies for other HBV nucleoside analogs have been instrumental in identifying the key resistance mutations listed in Table 1. For example, in vitro studies have shown that lamivudine-resistant HBV (harboring rtL180M and rtM204V mutations) remains susceptible to Entecavir, although with reduced efficacy compared to wild-type virus. mdpi.com These experiments are crucial for predicting clinical resistance profiles and understanding the genetic barrier to resistance for new antiviral compounds.

Cross-Resistance Profiles with Other Antiviral Nucleoside Analogues

The emergence of drug resistance in viral systems is a significant challenge in antiviral therapy. For nucleoside analogues, such as those in the "-ciclovir" family, the development of resistance to one agent can often confer resistance to other structurally similar drugs. This phenomenon, known as cross-resistance, is primarily dictated by the drug's mechanism of action and the specific viral mutations that negate this action.

Tiviciclovir (hydrochloride) is classified as a guanosine analogue. medchemexpress.commedchemexpress.com This structural characteristic places it in the same family as other well-known antiviral nucleoside analogues like acyclovir (B1169) and penciclovir (B1679225). The primary mechanism of resistance to these antivirals, particularly in herpesviruses, involves mutations in two key viral enzymes: thymidine kinase (TK) and DNA polymerase. nih.govnih.gov

Viral strains that develop resistance to acyclovir, a commonly used antiviral, are frequently cross-resistant to other drugs that depend on the viral TK for activation, such as penciclovir. nih.gov The most prevalent resistance mechanism, accounting for about 95% of acyclovir-resistant clinical isolates of herpes simplex virus (HSV), is a mutation in the viral TK gene. nih.govnih.gov These mutations can lead to a complete or near-complete loss of TK activity, preventing the phosphorylation of the nucleoside analogue to its active form. nih.gov Since Tiviciclovir is a nucleoside analogue, it is highly probable that its activation is also dependent on viral kinases. Therefore, viral strains with deficient TK activity are likely to exhibit cross-resistance to Tiviciclovir.

Less commonly, resistance can arise from mutations in the viral DNA polymerase, the ultimate target of these antiviral agents. nih.govnih.gov These mutations can alter the enzyme's structure, preventing the incorporation of the activated drug into the growing viral DNA chain. nih.gov In some instances, a single mutation in the DNA polymerase can lead to resistance against multiple nucleoside analogues. nih.gov

Given that Tiviciclovir shares the "-ciclovir" stem with acyclovir and penciclovir, it is anticipated to have a similar cross-resistance profile. antibodysociety.orgwho.intwho.int Viral isolates that have developed resistance to acyclovir or penciclovir through mutations in the viral thymidine kinase would likely be resistant to Tiviciclovir as well.

The following table provides a summary of known cross-resistance patterns for related nucleoside analogues, which can be extrapolated to predict the cross-resistance profile for Tiviciclovir.

Table 1: Predicted Cross-Resistance Profile of Tiviciclovir (hydrochloride) Based on Structurally Related Nucleoside Analogues

Antiviral Agent Primary Resistance Mechanism (Viral Gene) Predicted Cross-Resistance with Tiviciclovir
Acyclovir Thymidine Kinase (TK) mutations High
DNA Polymerase mutations Variable
Penciclovir Thymidine Kinase (TK) mutations High
DNA Polymerase mutations Variable
Ganciclovir UL97 (protein kinase) mutations (in CMV) Variable
DNA Polymerase mutations Variable

This table is based on established cross-resistance patterns for acyclovir and penciclovir and provides a predicted profile for Tiviciclovir due to its structural and mechanistic similarities. Specific experimental data for Tiviciclovir is limited.

It is important to note that while cross-resistance is a significant concern, some DNA polymerase mutations may confer resistance to one analogue while retaining sensitivity to another. However, without specific in-vitro studies on Tiviciclovir against a panel of resistant viral strains, its precise cross-resistance profile remains a scientifically informed prediction.

Analytical and Bioanalytical Methodologies for Tiviciclovir Hydrochloride Research

Development and Validation of Quantitative Assays for Tiviciclovir (hydrochloride)

The development and validation of robust quantitative assays are fundamental for the comprehensive evaluation of Tiviciclovir (hydrochloride) in both pharmaceutical and biological contexts. These methods are essential for determining the concentration, purity, and stability of the compound, ensuring the reliability and reproducibility of research findings.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of quantitative analysis for Tiviciclovir (hydrochloride). researchgate.net These techniques offer high resolution, sensitivity, and specificity, making them ideal for complex matrices. asiapharmaceutics.info

A typical HPLC method for the quantification of a hydrochloride salt in a pharmaceutical formulation might employ a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. jrespharm.comresearchgate.netgoogle.com Detection is often performed using a UV detector at a specific wavelength. jrespharm.comeuropa.eu Method validation according to International Council for Harmonisation (ICH) guidelines is crucial and involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). jrespharm.com For instance, a validated HPLC method for a similar compound demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999 and a precision, expressed as relative standard deviation (RSD), below 2%. jrespharm.com

LC-MS/MS methods provide enhanced sensitivity and specificity, which is particularly important for bioanalytical applications where the analyte concentrations are often very low. mdpi.comnih.gov These methods involve chromatographic separation followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) for precise quantification. nih.gov The development of such a method for an antiviral drug, for example, allowed for sensitive and rapid quantification from small plasma volumes. mdpi.com

Table 1: Example of HPLC Method Parameters for a Hydrochloride Compound

ParameterCondition
Column YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.th
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer wu.ac.th
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25 °C wu.ac.th
Detection Wavelength 265 nm wu.ac.th
Injection Volume 5 µL wu.ac.th

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of Tiviciclovir (hydrochloride). chemrxiv.org Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. semanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for detailed structural elucidation. semanticscholar.orgphcogj.com It provides information on the connectivity and chemical environment of atoms within the molecule. phcogj.com The combination of various one- and two-dimensional NMR experiments can be used to unequivocally determine the structure of the compound and its potential degradation products. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique used to identify the functional groups present in the molecule, further confirming its structure. phcogj.com The purity of the compound can also be assessed by these spectroscopic methods, often in conjunction with chromatographic techniques, to ensure the absence of significant impurities. researchgate.net

Bioanalytical Methods for Tiviciclovir (hydrochloride) and Metabolite Determination in Preclinical Samples

Bioanalytical methods are crucial for understanding the pharmacokinetic profile of Tiviciclovir (hydrochloride) by measuring its concentration and that of its metabolites in biological fluids and tissues. raps.org These methods must be highly sensitive, specific, and reproducible to provide reliable data for preclinical studies. raps.orgnih.gov

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Tissue Homogenates, Cell Lysates)

Effective sample preparation is a critical step in bioanalysis to remove interfering components from complex biological matrices like plasma, tissue homogenates, and cell lysates. raps.orgnih.gov Common techniques include:

Protein Precipitation (PPT): This is a straightforward method that involves adding an organic solvent such as acetonitrile or methanol (B129727) to the biological sample to precipitate proteins. tiaft.orgnih.gov After centrifugation, the resulting supernatant, containing the analyte, can be analyzed. tiaft.org PPT with acetonitrile has been shown to provide cleaner extracts compared to methanol. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates analytes from the aqueous biological matrix into an immiscible organic solvent, which can result in a cleaner sample than PPT. tiaft.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method for sample cleanup and concentration. tiaft.orgresearchgate.net It uses a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. tiaft.org

The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. raps.org

Table 2: Comparison of Common Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive. tiaft.orgresearchgate.netMay result in less clean extracts and potential for matrix effects. sigmaaldrich.com
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT. tiaft.orgCan be more time-consuming and may require larger solvent volumes. researchgate.net
Solid-Phase Extraction (SPE) Highly selective, provides clean extracts, and allows for analyte concentration. tiaft.orgresearchgate.netCan be more expensive and complex to develop. tiaft.org

Sensitivity, Specificity, and Reproducibility of Assays

The validation of bioanalytical methods is essential to ensure the quality and reliability of the data generated in preclinical studies. researchgate.netnih.gov Key validation parameters include:

Sensitivity: Determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govturkjps.org

Specificity: The ability of the method to accurately measure the analyte in the presence of endogenous compounds, metabolites, and other potential interferences. raps.orgturkjps.org

Accuracy and Precision: Accuracy reflects how close the measured concentration is to the true value, while precision measures the variability of repeated measurements. nih.govnih.gov These are typically evaluated at multiple concentration levels. turkjps.org

Reproducibility: The ability of the method to produce consistent results over time and between different analysts and laboratories. researchgate.net

A well-validated LC-MS/MS method for an anti-tuberculosis drug, for example, demonstrated within- and between-run accuracy ranging from 87.2% to 113.6% and precision between 1.6% and 14.9%. nih.gov

In Vitro Assays for Enzymatic Activity and Inhibition Studies

In vitro assays are critical for characterizing the pharmacological activity of Tiviciclovir (hydrochloride) and assessing its potential for drug-drug interactions. mdpi.comijper.org These assays provide valuable information on the compound's mechanism of action and its effects on metabolic enzymes. bioivt.com

Enzymatic assays are used to determine the inhibitory activity of Tiviciclovir against its target viral enzymes. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC₅₀). dls.comnih.gov

Furthermore, it is important to evaluate the potential of Tiviciclovir to inhibit major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. bioivt.com In vitro CYP inhibition assays are conducted using human liver microsomes or recombinant CYP enzymes. bioivt.comdls.com These studies determine the IC₅₀ values for the inhibition of specific CYP isoforms, which helps to predict the potential for clinically significant drug-drug interactions. bioivt.com Both reversible and time-dependent inhibition can be assessed. dls.com

Cell-Free Recombinant Enzyme Assays

Cell-free assays are fundamental in early-stage drug discovery to determine if a compound directly interacts with its intended molecular target, independent of cellular uptake, metabolism, or efflux. For Tiviciclovir, which targets viral DNA polymerase, these assays utilize purified, recombinantly produced enzymes to measure inhibitory activity in a controlled, in vitro environment.

Recombinant enzyme assays represent a useful test system for studies that require high levels of specific enzymatic activity and provide the simplest system for studying the interactions between a drug candidate and an individual enzyme. researchgate.net The primary goal is to quantify the extent to which the compound inhibits the enzyme's normal function. For a viral DNA polymerase, this function is the synthesis of a DNA strand complementary to a template. bpsbioscience.com

The typical setup for a recombinant viral DNA polymerase inhibition assay includes:

Recombinant Enzyme: Highly purified viral DNA polymerase (e.g., from a herpesvirus or cytomegalovirus) produced in bacterial or insect cell expression systems. acs.orgnih.gov

DNA Template/Primer: A short single-stranded DNA template annealed to a shorter, complementary primer. The polymerase extends this primer to create a double-stranded product.

Deoxynucleoside Triphosphates (dNTPs): The building blocks (dATP, dCTP, dGTP, TTP) that the polymerase incorporates into the new DNA strand. acs.org One of these is often labeled (e.g., with tritium (B154650) [³H] or a fluorescent tag) to allow for quantification of the newly synthesized DNA.

Assay Buffer: A solution containing salts (like MgCl₂), buffering agents (like Tris-HCl), and other components required to ensure optimal enzyme activity. acs.org

Test Compound: Tiviciclovir (hydrochloride) would be added at various concentrations to measure its effect on the rate of DNA synthesis.

Inhibition is measured by quantifying the reduction in newly synthesized DNA in the presence of the inhibitor compared to a control reaction without the inhibitor. This can be achieved through various detection methods, such as scintillation counting for radiolabeled dNTPs or fluorescence detection using DNA-intercalating dyes that only fluoresce when bound to the double-stranded DNA product. bpsbioscience.com The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. acs.orgmdpi.com

Table 1: Illustrative Data from a Cell-Free Recombinant Viral DNA Polymerase Inhibition Assay This table presents hypothetical data to illustrate the typical results obtained from this type of assay.

CompoundTarget EnzymeAssay MethodIC50 (µM)
Inhibitor XHSV-1 DNA PolymeraseRadiolabeled dNTP Incorporation0.5
Inhibitor YCMV DNA PolymeraseFluorescence (DNA-binding dye)1.2
Tiviciclovir (hydrochloride)Viral DNA PolymeraseTo be determinedTo be determined

Cell-Based Assays for Intracellular Drug Target Modulation

While cell-free assays confirm direct target engagement, cell-based assays are critical for determining if a compound can exert its effect within a living cell. nih.govfraunhofer.de These assays are essential for antiviral drug discovery because a successful drug must be able to cross the cell membrane, remain stable in the cytoplasm, and inhibit the virus's life cycle without causing significant harm to the host cell. nih.govtandfonline.com For Tiviciclovir, these assays measure the modulation of its intracellular target (viral DNA polymerase) by observing the downstream effect—the inhibition of viral replication. Two common methods for this are the cytopathic effect (CPE) inhibition assay and the plaque reduction assay.

Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect, which can include cell rounding, detachment, and lysis. creative-diagnostics.com The CPE inhibition assay evaluates the ability of an antiviral compound to protect host cells from this virus-induced damage. creative-diagnostics.comnih.gov In this assay, a monolayer of susceptible host cells is infected with a virus in the presence of varying concentrations of the test compound. After an incubation period, the health of the cell monolayer is assessed. bmglabtech.com A potent antiviral like Tiviciclovir would prevent viral replication, thereby preserving the integrity of the cell layer. The endpoint can be measured qualitatively by microscopic observation or quantitatively using cell viability dyes (e.g., Neutral Red) or ATP measurement assays, which correlate with the number of living cells. promega.com.aunih.gov

Plaque Reduction Assay: This assay is considered a "gold standard" for quantifying infectious virus particles. wikipedia.org A viral plaque is a localized area of cell death and lysis on a monolayer of infected cells, resulting from the replication and spread of a single virus particle. wikipedia.orgibtbioservices.com In a plaque reduction neutralization test (PRNT), host cell monolayers are infected with a known amount of virus that has been pre-incubated with different concentrations of the antiviral compound. nih.gov The cells are then covered with a semi-solid overlay (like agarose) which restricts the spread of progeny viruses to adjacent cells, ensuring that discrete plaques are formed. wikipedia.org After incubation, the cells are stained (e.g., with crystal violet), and the plaques are counted. mdpi.com An effective antiviral will reduce the number and/or size of plaques compared to the untreated control. researchgate.net

From these cell-based assays, two key parameters are derived:

EC50 (Half-Maximal Effective Concentration): The drug concentration that inhibits 50% of viral replication (e.g., reduces CPE or plaque number by 50%). nih.govfda.gov

CC50 (Half-Maximal Cytotoxic Concentration): The drug concentration that reduces the viability of uninfected host cells by 50%. This is determined in a parallel assay without the virus. biorxiv.org

Selectivity Index (SI): Calculated as the ratio of CC50 to EC50. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those at which it is toxic to the host cell.

Table 2: Illustrative Data from a Cell-Based Antiviral Assay This table presents hypothetical data to illustrate the typical results obtained from cell-based assays.

CompoundVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Acyclovir (B1169)HSV-1VeroPlaque Reduction0.2>100>500
FoscarnetCMVMRC-5CPE Inhibition50>400>8
Tiviciclovir (hydrochloride)To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Emerging Research Avenues and Future Perspectives for Tiviciclovir Hydrochloride

Combination Strategies with Other Antiviral Agents in Preclinical Models

A significant strategy in antiviral therapy is the use of combination regimens to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.govntnu.no For a compound like Tiviciclovir (hydrochloride), preclinical studies exploring its synergistic, additive, or antagonistic effects when combined with other antiviral agents would be a critical research avenue. nih.gov Such studies are essential to identify optimal treatment cocktails for specific viral infections.

Combining drugs that target different stages of the viral lifecycle is a particularly promising approach. longdom.orgnih.gov For instance, if Tiviciclovir (hydrochloride) targets viral replication, combining it with an entry inhibitor or a protease inhibitor could result in a potent synergistic effect. ntnu.noasm.org Preclinical models, such as cell-based assays and animal studies, are crucial for evaluating these combinations. nih.govnih.gov

Interactive Table: Examples of Preclinical Combination Antiviral Studies

Antiviral Combination Virus Preclinical Model Observed Effect
Remdesivir and Nitazoxanide SARS-CoV-2 In vitro Strong Synergy nih.gov
Oseltamivir and Nitazoxanide Influenza A(H1N1) Ferrets Significantly lower virus shedding nih.gov
Lopinavir-ritonavir and Ribavirin SARS-CoV-2 In vitro Synergy nih.gov
Sofosbuvir and Brequinar Hepatitis C Virus Cell culture Synergy ntnu.no

These examples highlight the potential for identifying highly effective antiviral combinations through rigorous preclinical evaluation.

Exploration of Novel Drug Delivery Systems for Research Applications (e.g., Nanoparticles, Liposomes for in vitro or in vivo animal studies)

Novel drug delivery systems offer the potential to overcome challenges associated with conventional antiviral therapies, such as low bioavailability, rapid clearance, and systemic toxicity. longdom.orglongdom.org For Tiviciclovir (hydrochloride), the exploration of advanced delivery systems like nanoparticles and liposomes in research applications could significantly enhance its therapeutic profile. researchgate.netisfcppharmaspire.com

Nanoparticles are submicron-sized particles that can encapsulate antiviral drugs, protecting them from degradation and enabling targeted delivery. nih.govnih.gov Their small size and tunable surface characteristics allow for improved penetration of biological barriers. researchgate.netnih.gov

Liposomes , which are lipid-based nanocarriers, are biocompatible and can encapsulate both water-soluble and fat-soluble drugs. longdom.orglongdom.org They can improve drug stability and bioavailability, and can be engineered for targeted release. isfcppharmaspire.comnih.gov Preclinical in vitro and in vivo studies are essential to evaluate the efficacy and safety of these novel formulations. nih.gov

Interactive Table: Novel Drug Delivery Systems for Antiviral Agents

Delivery System Antiviral Agent Application Potential Benefit
Liposomes Acyclovir (B1169) Ocular delivery Improved drug concentration in aqueous humor nih.gov
Solid Lipid Nanoparticles Ritonavir HIV-1 treatment Sustained release and antiviral activity nih.gov
Nanoemulsions Indinavir HIV treatment Enhanced brain penetration nih.gov

Application of Advanced Omics Technologies (Genomics, Proteomics) to Elucidate Mechanisms

Advanced omics technologies, such as genomics and proteomics, are powerful tools for elucidating the complex interactions between a virus and its host, and for understanding the precise mechanisms of action of antiviral drugs. nih.gov Applying these technologies to the study of Tiviciciclovir (hydrochloride) could provide invaluable insights into its antiviral activity and potential resistance mechanisms. nih.govnih.gov

Genomics can be used to identify host genes and pathways that are modulated by Tiviciclovir (hydrochloride) treatment during viral infection. nih.gov This can help to uncover the full spectrum of the drug's effects on the host cell. Furthermore, viral genomic sequencing can be employed to identify mutations that confer resistance to Tiviciclovir (hydrochloride), which is crucial for predicting and overcoming treatment failure. nih.gov

Proteomics allows for the large-scale analysis of proteins and can be used to identify viral and host proteins that interact with Tiviciclovir (hydrochloride). nih.govasm.org This can help to pinpoint the drug's direct molecular targets and to understand how it perturbs the cellular proteome to exert its antiviral effect. nih.gov

Development of Improved In Vitro and In Vivo (Non-Human) Models for Predictive Research

The development and use of more physiologically relevant preclinical models are essential for improving the translation of in vitro findings to in vivo efficacy. mdpi.comtechnologynetworks.com For the evaluation of Tiviciclovir (hydrochloride), the use of advanced models such as organoids and humanized mice could provide more predictive data than traditional cell cultures and animal models. annualreviews.org

Organoids are three-dimensional cell cultures that mimic the structure and function of human organs. nih.govnih.gov Airway, gut, and brain organoids can be used to model viral infections in a more realistic context and to screen for the efficacy of antiviral drugs like Tiviciclovir (hydrochloride). j-organoid.orgtpi.tvj-organoid.org

Humanized mice are immunodeficient mice that are engrafted with human cells or tissues, creating a model with a human immune system. nih.govmdpi.combioworld.com These models are particularly valuable for studying human-specific viruses and for evaluating the efficacy of antiviral therapies in the context of a human immune response. nih.govresearchgate.net

Interactive Table: Advanced Preclinical Models for Antiviral Research

Model Description Application in Antiviral Research
Organoids 3D cell cultures that mimic organ structure and function. nih.govnih.gov Modeling viral infections in specific organs, drug screening. j-organoid.orgtpi.tvj-organoid.org

| Humanized Mice | Immunodeficient mice with an engrafted human immune system. nih.govmdpi.combioworld.com | Studying human-specific viruses, evaluating antiviral efficacy with a human immune response. nih.govresearchgate.net |

Q & A

Q. What strategies optimize the design of combination therapy studies involving Tiviciclovir and cccDNA inhibitors (e.g., trans-ccc_R08)?

  • Methodological Answer : Use factorial design experiments to test synergistic/additive effects. Fix Tiviciclovir at its IC50 while titrating trans-ccc_R08 (0.01–1 µM). Assess combination indices via the Chou-Talalay method. Include single-agent and vehicle controls .

Q. How should in vivo studies be structured to evaluate Tiviciclovir’s efficacy in reducing hepatic cccDNA reservoirs?

  • Methodological Answer : Use hydrodynamic injection mouse models or humanized liver chimeric mice. Administer Tiviciclovir orally (e.g., 10–50 mg/kg/day) for 4–8 weeks. Quantify cccDNA in liver biopsies via PCR-based methods and correlate with serum HBV DNA reductions .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy of Tiviciclovir?

  • Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches. Measure plasma/tissue drug concentrations via LC-MS/MS. Adjust dosing regimens using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling. Validate with longitudinal HBV biomarker monitoring .

Q. How can researchers integrate Tiviciclovir’s pre-clinical data into translational studies for clinical trial design?

  • Methodological Answer : Use interspecies scaling to estimate human equivalent doses. Prioritize biomarkers (e.g., HBV DNA, HBsAg) for Phase I/II trials. Incorporate adaptive trial designs to adjust dosing based on interim PK/PD analyses .

Methodological Notes

  • Data Contradiction Analysis : Systematically categorize conflicting results by experimental variables (e.g., cell type, assay duration) and apply sensitivity analyses to identify confounding factors .
  • Experimental Reprodubility : Follow guidelines for detailed method reporting (e.g., ARRIVE for in vivo studies), including batch numbers of reagents and instrument calibration data .
  • Safety Assessments : Conduct Ames tests and micronucleus assays for genotoxicity. Compare in vitro hepatotoxicity (e.g., HepG2 cell viability) with in vivo liver function markers (e.g., ALT/AST) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.